2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazine ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate thiazine precursors under controlled conditions. One common method includes the cyclization of 3,4-dichloroaniline with thiourea and a carbonyl compound, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, it may disrupt cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
- 2-amino-N-(3,4-dichlorophenyl)acetamide
- 2-amino-N-(3,4-dichlorophenyl)-4-methylpentanamide
Uniqueness
2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain enzymes, and a broader spectrum of biological activities.
Properties
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-6-2-1-5(3-7(6)13)15-10(18)8-4-9(17)16-11(14)19-8/h1-3,8H,4H2,(H,15,18)(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPOEAGTLHWWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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